molecular formula C18H17ClN4 B10995687 4-[4-(3-Chlorophenyl)piperazin-1-yl]quinazoline

4-[4-(3-Chlorophenyl)piperazin-1-yl]quinazoline

Cat. No.: B10995687
M. Wt: 324.8 g/mol
InChI Key: WUUMRAVPSOGQCP-UHFFFAOYSA-N
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Description

4-[4-(3-Chlorophenyl)piperazin-1-yl]quinazoline is a chemical compound that belongs to the class of quinazolines and piperazines. This compound is characterized by the presence of a quinazoline ring fused with a piperazine ring, which is further substituted with a 3-chlorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Chlorophenyl)piperazin-1-yl]quinazoline typically involves the reaction of 3-chlorophenylpiperazine with quinazoline derivatives. One common method includes the use of a Mannich reaction, where the piperazine ring is incorporated into the quinazoline structure. The reaction conditions often involve the use of solvents such as dichloromethane (DCM) and catalysts like potassium carbonate (K2CO3) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis protocols to ensure high yield and purity. The process generally includes the preparation of intermediate compounds, followed by their coupling under optimized conditions. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Chlorophenyl)piperazin-1-yl]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups .

Scientific Research Applications

4-[4-(3-Chlorophenyl)piperazin-1-yl]quinazoline has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic, antidepressant, and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(3-Chlorophenyl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors, modulating their activity. For instance, it may act as an antagonist or agonist at serotonin receptors, influencing neurotransmitter release and uptake. The exact pathways and molecular targets can vary depending on the specific application and context .

Properties

Molecular Formula

C18H17ClN4

Molecular Weight

324.8 g/mol

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]quinazoline

InChI

InChI=1S/C18H17ClN4/c19-14-4-3-5-15(12-14)22-8-10-23(11-9-22)18-16-6-1-2-7-17(16)20-13-21-18/h1-7,12-13H,8-11H2

InChI Key

WUUMRAVPSOGQCP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=NC4=CC=CC=C43

Origin of Product

United States

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